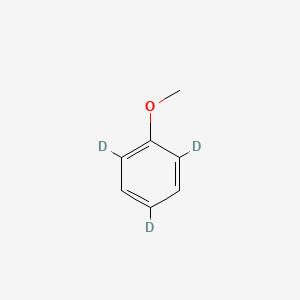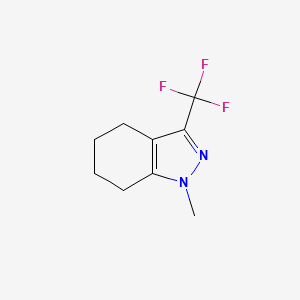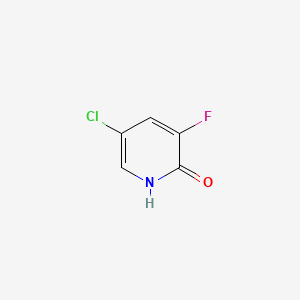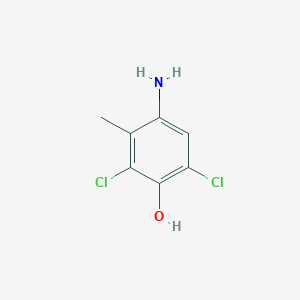
Anisole-2,4,6-d3
Vue d'ensemble
Description
Anisole-2,4,6-d3, also known as methoxy(benzene-2,4,6-d3), is a deuterated derivative of anisole. It is characterized by the presence of three deuterium atoms at the 2, 4, and 6 positions of the benzene ring. This isotopically labeled compound is primarily used in research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic composition .
Applications De Recherche Scientifique
Anisole-2,4,6-d3 is widely used in scientific research due to its unique isotopic properties. Some of its applications include:
NMR Spectroscopy: this compound is used as a solvent and reference standard in NMR spectroscopy to study molecular structures and dynamics.
Isotope Labeling: It serves as a labeled compound in metabolic studies to trace the pathways and interactions of molecules in biological systems.
Pharmaceutical Research: this compound is used in drug development and testing to understand the pharmacokinetics and metabolism of deuterated drugs.
Environmental Studies: It is employed in environmental research to study the fate and transport of deuterated compounds in ecosystems.
Mécanisme D'action
Target of Action
Anisole-2,4,6-d3, also known as Methoxy (benzene-2,4,6-d3), is a chemical compound used in various research applications . .
Mode of Action
The mode of action of this compound is not well-studied. It’s important to note that the mode of action of a compound refers to how it interacts with its biological target to exert its effects. This typically involves binding to a specific receptor or enzyme, thereby modulating its activity .
Biochemical Pathways
The specific biochemical pathways affected by this compound are not well-documented. Biochemical pathways refer to a series of chemical reactions occurring within a cell. In each pathway, a principal chemical is modified by chemical reactions, often through the action of enzymes .
Pharmacokinetics
Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted by the bodyIt’s known that the compound has a boiling point of 154 °c (lit) and a density of 1022 g/mL at 25 °C .
Result of Action
These effects would typically be observed as changes in cellular function or behavior as a result of the compound’s interaction with its target .
Analyse Biochimique
Biochemical Properties
Anisole-2,4,6-d3 plays a significant role in various biochemical reactions, particularly in studies involving isotopic labeling. This compound interacts with several enzymes and proteins, facilitating the understanding of reaction mechanisms and kinetic isotope effects. For instance, this compound is used in the study of bromination reactions, where it interacts with halogen carriers such as iodine bromide and zinc chloride . These interactions help elucidate the kinetic isotope effects and the role of deuterium in altering reaction rates.
Cellular Effects
The effects of this compound on cellular processes are primarily studied through its influence on cell signaling pathways, gene expression, and cellular metabolism. This compound can be used as a tracer in metabolic studies to observe how cells process and metabolize deuterated compounds. This compound’s presence can alter the normal metabolic flux, providing insights into the pathways and mechanisms involved in cellular metabolism . Additionally, this compound’s impact on gene expression can be studied by observing changes in the expression levels of specific genes involved in metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The deuterium atoms in this compound can influence the rate of chemical reactions by altering the bond strength and reaction kinetics. For example, in bromination reactions, the presence of deuterium in this compound affects the kinetic isotope effect, leading to changes in the reaction rate compared to non-deuterated anisole . These molecular interactions provide valuable information on the role of isotopes in biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with a boiling point of 154°C and a melting point of -37°C . Long-term exposure to certain conditions, such as high temperatures or reactive chemicals, can lead to the degradation of the compound. Observing the temporal effects of this compound on cellular function can provide insights into its stability and potential long-term impacts on biochemical processes.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound can be used to study metabolic pathways and reaction mechanisms without causing significant adverse effects. At higher doses, the compound may exhibit toxic or adverse effects, such as alterations in metabolic flux or enzyme inhibition . Understanding the dosage effects of this compound in animal models is crucial for determining safe and effective concentrations for biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the metabolism of aromatic compounds. The deuterium atoms in this compound can be used as tracers to study the metabolic flux and the role of specific enzymes and cofactors in these pathways . For example, the compound can be used to investigate the hydroxylation of aromatic rings by cytochrome P450 enzymes, providing insights into the mechanisms of aromatic compound metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in specific cellular compartments . Understanding the transport and distribution of this compound is essential for studying its effects on cellular processes and its potential use in targeted biochemical research.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Anisole-2,4,6-d3 can be synthesized through the deuteration of anisole. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic deuteration of anisole using deuterium gas (D2) in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is typically carried out under mild conditions, such as room temperature and atmospheric pressure, to ensure selective deuteration at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high isotopic purity and yield. The reaction conditions are optimized to ensure efficient deuteration while minimizing side reactions and impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Anisole-2,4,6-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form anisaldehyde or anisic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield deuterated phenol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, can be performed on this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination, sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Anisaldehyde, anisic acid.
Reduction: Deuterated phenol derivatives.
Substitution: Nitroanisole, bromoanisole, sulfoanisole.
Comparaison Avec Des Composés Similaires
Anisole-2,4,6-d3 can be compared with other deuterated anisole derivatives, such as:
Anisole-2,3,4,5,6-d5: This compound has five deuterium atoms on the benzene ring, providing a higher degree of isotopic labeling.
Anisole-(phenyl-13C6): This derivative contains carbon-13 isotopes on the benzene ring, offering different isotopic labeling for NMR studies.
Anisole-(methyl-d3): This compound has deuterium atoms on the methoxy group, providing a different labeling pattern.
Uniqueness: this compound is unique due to its selective deuteration at the 2, 4, and 6 positions, making it particularly useful for specific NMR applications and studies requiring precise isotopic labeling .
Propriétés
IUPAC Name |
1,3,5-trideuterio-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i2D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOXTESZEPMUJZ-UJESMPABSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1)[2H])OC)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480549 | |
| Record name | Anisole-2,4,6-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2567-25-1 | |
| Record name | Anisole-2,4,6-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Anisole-2,4,6-d3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details

















Synthesis routes and methods IV
Procedure details

















Synthesis routes and methods V
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1365288.png)
![8-Chloro-2-ethylimidazo[1,2-a]pyrazine](/img/structure/B1365291.png)
![(1S,2S)-2-[(4-chlorophenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1365292.png)
![8-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1365294.png)
![3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine](/img/structure/B1365297.png)


![4-(3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)butan-1-ol](/img/structure/B1365308.png)
